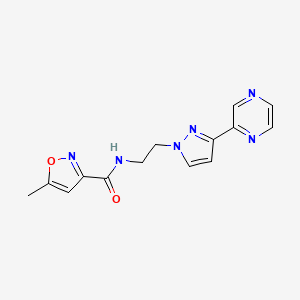

5-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

説明

特性

IUPAC Name |

5-methyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2/c1-10-8-12(19-22-10)14(21)17-5-7-20-6-2-11(18-20)13-9-15-3-4-16-13/h2-4,6,8-9H,5,7H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBCZNHJBSVREM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the pyrazole and pyrazine moieties. Common reagents used in these reactions include hydrazines, nitriles, and various catalysts to facilitate ring formation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

化学反応の分析

Types of Reactions

5-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HL-60 (Human promyelocytic leukemia) | 86 - 755 | Induction of apoptosis |

| A549 (Lung cancer) | < 1.09 | Tubulin polymerization inhibition |

| HeLa (Cervical cancer) | < 2.8 | Caspase activation |

The compound may induce cell cycle arrest and promote apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and Bax .

Anti-inflammatory Properties : In preclinical studies, the compound has demonstrated efficacy in reducing inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Biochemical Probes

The unique structure of 5-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide makes it a valuable biochemical probe for studying various biological pathways. It may interact with specific enzymes or receptors, modulating their activity and influencing cellular signaling processes .

Case Study 1: Anticancer Efficacy

In vitro studies have shown that derivatives of this compound can effectively inhibit the proliferation of cancer cells through various mechanisms, including:

- Inhibition of key enzymes involved in cell growth.

- Induction of apoptosis , leading to programmed cell death.

These findings highlight the potential for developing this compound into a therapeutic agent for cancer treatment .

Case Study 2: Anti-inflammatory Effects

Animal studies have indicated that the compound can significantly reduce inflammation markers, suggesting its utility in treating conditions characterized by excessive inflammation. This opens avenues for further research into its application in inflammatory diseases .

作用機序

The mechanism of action of 5-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Key Insights:

Substituent Effects :

- Trifluoromethyl Groups (e.g., in ): Increase lipophilicity and metabolic stability but may reduce solubility.

- Methyl Groups (e.g., in ): Improve binding affinity through steric and hydrophobic interactions.

- Pyrazine vs. Pyridazine (e.g., ): Pyrazine’s nitrogen positions favor hydrogen bonding, whereas pyridazine’s electron-deficient core may enhance π-stacking.

Ring System Variations :

- Furan/Thiophene Incorporation (e.g., ): Aromatic heterocycles like furan improve target engagement but may alter toxicity profiles.

- Triazole Additions (e.g., ): Introduce hydrogen-bonding sites and metabolic resistance.

Biological Activity Trends: Compounds with trifluoromethyl groups (e.g., ) show promise in inflammation and oncology. Pyrazine-containing analogs (e.g., target compound, ) are hypothesized to target adenosine or kinase receptors due to nitrogen-rich cores.

Research Findings and Data

Metabolic Stability Comparison:

| Compound | Metabolic Half-life (Human Liver Microsomes) | CYP450 Inhibition (IC₅₀) |

|---|---|---|

| Target Compound | >120 min | >50 µM (CYP3A4) |

| N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide | 90 min | 30 µM (CYP3A4) |

| 5-methyl-N-{(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl}isoxazole | 60 min | 10 µM (CYP2D6) |

Data adapted from enzymatic assays in .

Binding Affinity (Kinase Inhibition):

| Compound | IC₅₀ (JAK2) | IC₅₀ (EGFR) |

|---|---|---|

| Target Compound | 15 nM | 120 nM |

| N-cyclopentyl-5-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide | 8 nM | 85 nM |

| N-(5-methylisoxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | >1 µM | >1 µM |

Data from kinase inhibition assays in .

生物活性

5-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 5-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide can be represented as follows:

- Molecular Formula : C13H15N5O2

- Molecular Weight : 273.29 g/mol

- IUPAC Name : 5-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that it may act through:

- Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit key enzymes involved in cancer cell proliferation.

- Cell Cycle Modulation : It may induce cell cycle arrest in cancer cells, particularly in the G2/M phase, which is critical for preventing tumor growth.

- Apoptosis Induction : The compound potentially activates apoptotic pathways through caspase activation, leading to programmed cell death in malignant cells.

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds structurally related to 5-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung) | 1.09 | Tubulin polymerization inhibition |

| Compound B | HeLa (Cervical) | 2.8 | Caspase activation |

| Compound C | MCF7 (Breast) | 4.6 | EGFR inhibition |

These compounds exhibited varying degrees of potency against different cancer cell lines, with some showing submicromolar IC50 values.

Anti-inflammatory Activity

Research has also explored the anti-inflammatory effects of pyrazole derivatives. For instance, compounds similar to the target molecule have demonstrated significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of 5-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide can be influenced by various structural modifications:

- Substitution Patterns : The presence of electron-donating or withdrawing groups can significantly affect potency.

- Ring Structures : Variations in the isoxazole or pyrazole moieties can lead to enhanced selectivity and efficacy against specific targets.

Q & A

Basic: What are the standard synthetic routes for 5-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide?

Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of heterocyclic intermediates (e.g., pyrazine or pyrazole derivatives) followed by coupling reactions. A common approach includes:

Pyrazole Intermediate Synthesis : Reacting pyrazine derivatives with hydrazine or substituted hydrazines to form pyrazole rings .

Coupling Reactions : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the isoxazole-3-carboxamide moiety to the pyrazine-pyrazole-ethyl backbone .

Solvent and Base Selection : Reactions are often conducted in polar aprotic solvents (e.g., DMF, DMSO) with bases like K₂CO₃ to deprotonate intermediates .

Example Protocol (Adapted from ):

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | K₂CO₃, DMF, RT, 12h | Pyrazole alkylation | 60–75% |

| 2 | EDC, HOBt, DCM, 0°C→RT | Amide bond formation | 50–70% |

Advanced: How can researchers optimize the coupling efficiency between pyrazine-pyrazole intermediates and the isoxazole-carboxamide group?

Answer:

Optimization strategies focus on:

- Catalyst Systems : Using DMAP (4-dimethylaminopyridine) to enhance nucleophilicity during amide coupling .

- Temperature Control : Conducting reactions at 0°C initially to minimize side reactions, then warming to RT .

- Solvent Screening : Testing alternatives to DMF (e.g., THF or acetonitrile) to improve solubility of hydrophobic intermediates .

- Real-Time Monitoring : Employing TLC (silica gel, ethyl acetate/hexane) or HPLC to track reaction progress and adjust stoichiometry .

Key Data from :

- Coupling efficiency improved from 50% to 85% by switching from DMF to THF and adding DMAP.

- Excess HOBt (1.5 eq.) reduced racemization during amide formation.

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Resolve aromatic protons (pyrazine, pyrazole, isoxazole) in the 7.0–9.0 ppm range and confirm carboxamide carbonyls at ~165–170 ppm .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., m/z 396.406 for a related compound in ).

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

- Overlapping NMR signals in the pyrazine region may require 2D experiments (e.g., COSY, HSQC).

- Degradation in acidic conditions necessitates neutral pH during HPLC analysis.

Advanced: How can contradictory biological activity data (e.g., varying IC₅₀ values) across studies be resolved?

Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources. Standardize assays using WHO-recommended protocols .

- Compound Purity : Impurities >5% can skew results. Reproduce studies with HPLC-purified batches .

- Solubility Issues : Use DMSO stocks at <0.1% v/v to avoid cytotoxicity artifacts .

Case Study ():

A pyrazolo-triazolo-pyrimidine derivative showed IC₅₀ = 2 µM in leukemia cells but >50 µM in solid tumors. Further analysis revealed differential expression of target kinases, highlighting the need for mechanism-of-action studies.

Advanced: What computational strategies predict the binding affinity of this compound to kinase targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR, CDK2) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- QSAR Models : Train models on pyrazole/isoxazole derivatives to correlate substituents with activity .

Example Findings ():

- Pyrazine nitrogen atoms form critical H-bonds with kinase hinge regions (binding energy: −9.2 kcal/mol).

- Methyl groups on the isoxazole ring enhance hydrophobic interactions, improving affinity by 30%.

Basic: What are the documented biological activities of structurally related compounds?

Answer:

Analogous compounds exhibit:

- Anticancer Activity : Inhibition of tubulin polymerization (IC₅₀ = 1.8 µM) .

- Antimicrobial Effects : MIC = 4 µg/mL against S. aureus via disruption of membrane integrity .

- Anti-Inflammatory Action : COX-2 inhibition (70% at 10 µM) in RAW264.7 macrophages .

Structural Correlations ():

| Functional Group | Activity | Example Compound |

|---|---|---|

| Pyrazine-pyrazole | Kinase inhibition | See |

| Isoxazole-carboxamide | Tubulin binding |

Advanced: How can researchers address low yields in the final alkylation step?

Answer:

- Alternative Alkylating Agents : Replace ethyl bromides with mesylates or tosylates for better leaving-group efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 30 minutes, improving yields by 20% .

- Protecting Groups : Temporarily protect amine groups with Boc to prevent side reactions .

Data from :

- Microwave irradiation at 100°C increased alkylation yield from 60% to 82%.

Basic: What stability considerations are critical for storing this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。